2-Methoxyethyl acrylate

Description

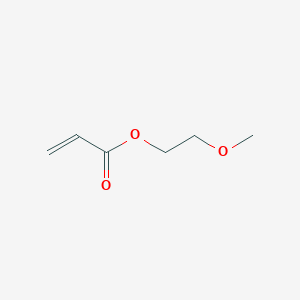

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCUBKYHMMPGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97008-69-0, 32171-39-4, 28628-64-0 | |

| Record name | Polyethylene glycol methyl ether acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97008-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol methyl ether acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32171-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(2-methoxyethyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28628-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025554 | |

| Record name | 2-Methoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

312.8 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

180 °F (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3121-61-7, 32171-39-4 | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3121-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYETHYLENE GLYCOL ACRYLATE METHYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515K4I683Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-48.3 °F (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Methoxyethyl Acrylate (CAS 3121-61-7)

Introduction

This compound (2-MEA), CAS number 3121-61-7, is a specialty acrylate monomer recognized for its role in the synthesis of advanced polymers with tailored properties.[1] Also known as ethylene glycol monomethyl ether acrylate, this compound is a colorless liquid with a characteristic sharp, musty odor.[2][3] While 2-MEA itself is a reactive building block, its significance in research and drug development stems primarily from the unique properties of its homopolymer, poly(this compound) (PMEA).

PMEA is distinguished by its exceptional biocompatibility and antithrombogenic (blood-compatible) characteristics, making it a material of high interest for medical devices and drug delivery systems.[4][5] The polymer's ability to resist protein adsorption and platelet adhesion is a critical attribute for applications involving direct contact with blood.[5] This guide provides a comprehensive technical overview of 2-MEA, covering its physicochemical properties, experimental protocols for its polymerization, its applications in the biomedical field, and essential toxicological and safety data.

Physicochemical and General Properties

2-MEA is a flammable, water-soluble liquid.[2][3][6] Its key physical and chemical characteristics are summarized in Table 1. The presence of the methoxyethyl side chain in its structure imparts enhanced flexibility, hydrophilicity, and chemical resistance to the polymers derived from it.[1][7]

| Property | Value |

| CAS Number | 3121-61-7[2] |

| Molecular Formula | C6H10O3[2] |

| Molecular Weight | 130.14 g/mol [2] |

| IUPAC Name | 2-methoxyethyl prop-2-enoate[2] |

| Synonyms | 2-MTA, Methoxyethyl acrylate, Ethylene glycol monomethyl ether acrylate[1][2][3] |

| Appearance | Clear, colorless to slightly yellow liquid with a sharp, musty odor[2][3] |

| Melting Point | -30 °C to -45 °C[3][8] |

| Boiling Point | 156 °C (312.8 °F) at 760 mmHg; 56 °C at 12 mmHg[2][3] |

| Density | 1.012 - 1.013 g/cm³ at 20-25 °C[2][3] |

| Flash Point | 60 °C (140 °F) - closed cup[8][9] |

| Water Solubility | 144 g/L at 20 °C[3][8] |

| logP (Octanol/Water) | 0.9[8] |

| Vapor Density | 4.49 (Air = 1)[2][10] |

| Refractive Index | 1.427 (at 20 °C)[3] |

| PMEA Tg | -50 °C[11] |

Synthesis and Polymerization

The synthesis of high-purity 2-MEA is crucial for its application in the pharmaceutical and biomedical fields. While traditional synthesis involves acid catalysis, newer methods have been developed to improve yield and reduce byproducts.[4] However, the primary focus for researchers is often the controlled polymerization of the monomer to produce PMEA with specific characteristics.

Experimental Protocols for Polymerization

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed to synthesize well-defined PMEA polymers.[5] Below are detailed protocols for both traditional free-radical and controlled RAFT polymerization.

2.1.1 Free-Radical Polymerization in Solution

This protocol describes a standard method for synthesizing PMEA using a chemical initiator.

-

Objective: To synthesize PMEA via free-radical polymerization.

-

Materials: this compound (15 g), 1,4-dioxane (60 g), Azobisisobutyronitrile (AIBN) (0.1% by mass of monomer).[12]

-

Procedure: [12]

-

Dissolve 15 g of 2-MEA and the required amount of AIBN in 60 g of 1,4-dioxane in a suitable reaction flask.

-

Bubble nitrogen gas through the solution to remove dissolved oxygen.

-

Heat the reaction mixture to 75°C and maintain this temperature for 10 hours under a nitrogen atmosphere.

-

After polymerization, cool the reaction mixture to room temperature.

-

Add the resulting viscous solution dropwise into a beaker of n-hexane to precipitate the polymer.

-

Isolate the PMEA precipitate.

-

For purification, dissolve the polymer in tetrahydrofuran (THF) and re-precipitate it into n-hexane. Repeat this step twice.

-

Dry the final product under reduced pressure for 24 hours to obtain a clear, colorless, high-viscosity polymer.

-

2.1.2 Aqueous Dispersion RAFT Polymerization

This protocol details a more advanced method for producing biocompatible PMEA nanoparticles in an aqueous system without surfactants.[13][14]

-

Objective: To synthesize PMEA-based nanoparticles via RAFT-mediated aqueous dispersion polymerization.

-

-

Macro-Chain Transfer Agent (Macro-CTA): Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA)

-

Monomer: this compound (MEA)

-

Initiator System: Potassium persulfate (KPS) and Sodium ascorbate (NaAs) as a redox pair.

-

Solvent: Deionized water.

-

Internal Standard: Dimethylformamide (DMF).

-

-

Procedure: [14]

-

Solution Preparation: In a reaction vessel, dissolve the PPEGMA Macro-CTA (e.g., 0.107 g, 0.0096 mmol), MEA (e.g., 0.50 g, 3.83 mmol), and a small amount of DMF (as an internal standard for conversion analysis) in 5 mL of water.

-

Degassing: Seal the vessel and degas the solution by bubbling with nitrogen gas at 0 °C for at least 40 minutes to remove oxygen, which inhibits polymerization.

-

Temperature Equilibration: Immerse the reaction vessel into a preheated oil bath set to the desired reaction temperature (e.g., 30 or 40 °C).

-

Initiation: Once the solution temperature has stabilized, inject degassed aqueous solutions of NaAs (e.g., 0.038 mg, 0.19 µmol) followed by KPS (e.g., 0.052 mg, 0.19 µmol) using microsyringes to initiate the polymerization.

-

Polymerization: Allow the reaction to proceed under a nitrogen atmosphere. The initially clear solution will become opalescent as PMEA nanoparticles form.

-

Sampling and Quenching: At predetermined time intervals, withdraw aliquots from the reaction mixture and quench the polymerization by adding a small amount of an inhibitor like hydroquinone.

-

Analysis: Analyze the samples using techniques such as ¹H NMR (for monomer conversion), Gel Permeation Chromatography (GPC) (for molecular weight and dispersity), and Dynamic Light Scattering (DLS) (for nanoparticle size).

-

Applications in Drug Development and Biomaterials

The primary driver for the use of 2-MEA in biomedical research is the superior biocompatibility of PMEA.[5] This property makes it a candidate for a wide range of applications where materials interact with biological systems.

-

Medical Device Coatings: PMEA is used as an antithrombogenic coating for devices such as artificial lungs, catheters, and stents to prevent blood clot formation.[4][5]

-

Biocompatible Hydrogels: The hydrophilic nature of 2-MEA makes it suitable for creating biocompatible hydrogels.[1] These hydrogels are essential for applications like wound dressings, soft contact lenses, and scaffolds for tissue engineering.[1][7]

-

Drug Delivery Systems: As a pharmaceutical intermediate, 2-MEA is used in the synthesis of polymers that can enhance drug delivery.[1] The resulting polymers can be formulated to control water absorption and mechanical properties, which is advantageous for creating drug release matrices.[1]

-

Anti-Fouling Surfaces: PMEA's resistance to protein adhesion makes it an effective anti-fouling material, preventing the buildup of biological matter on implanted or indwelling devices.[5]

Mechanism of PMEA Biocompatibility

The exceptional blood compatibility of PMEA is not fully understood, but a leading hypothesis involves its unique interaction with water molecules at the polymer surface. It is proposed that PMEA organizes water into a specific state known as "intermediate water," which is distinct from free (bulk) water and bound (ice-like) water. This layer of intermediate water is believed to play a critical role in minimizing the conformational changes in blood proteins (like fibrinogen) that lead to adsorption and subsequent platelet adhesion and activation.[5]

Toxicology and Metabolism

Understanding the toxicological profile of 2-MEA is critical for its safe handling and for evaluating the biocompatibility of any residual monomer in a final product. The monomer is classified as harmful and toxic through various exposure routes and is suspected of causing reproductive and genetic defects.[2][6]

| Toxicity Data | Value | Species/Conditions |

| LD50 Oral | 404 mg/kg[8][9] | Rat[8][9] |

| LD50 Dermal | 252.5 mg/kg[9] | Rabbit[9] |

| LC50 Inhalation | 2.7 mg/L[9] | Rat (4 h)[9] |

| Skin Effects | Causes severe skin burns; may cause an allergic skin reaction[2][6] | |

| Eye Effects | Causes serious eye damage[2] | |

| Systemic Effects | May damage fertility; May damage the unborn child[2][6] | |

| Mutagenicity | Suspected of causing genetic defects[2][6] |

Metabolic Pathway

In vivo, 2-MEA is expected to be rapidly hydrolyzed by ubiquitous carboxylesterase enzymes.[15] This enzymatic action cleaves the ester bond, releasing methacrylic acid and 2-methoxyethanol. The systemic toxicity of 2-MEA is believed to be primarily driven by the 2-methoxyethanol metabolite.[15] This alcohol is further metabolized in the liver by alcohol dehydrogenase to methoxyacetaldehyde, and then by aldehyde dehydrogenase to methoxyacetic acid (MAA).[16] MAA is the ultimate toxicant responsible for the observed testicular and developmental toxicity.[16]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling 2-MEA. It is a flammable liquid and is sensitive to heat, light, and polymerization initiators, which can cause hazardous polymerization.[3][6][10]

| Safety Aspect | Guideline |

| GHS Hazards | Flammable liquid (H226), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause an allergic skin reaction (H317), Toxic if inhaled (H331), Suspected of causing genetic defects (H341), May damage fertility or the unborn child (H360FD)[2][6] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles/face shield, and protective clothing. Avoid all personal contact, including inhalation of vapors.[6][8] |

| Storage | Store in a cool (2-8°C is often recommended), dry, and well-ventilated place away from direct sunlight, heat, and sources of ignition. Keep containers tightly closed. The monomer is often stabilized with an inhibitor like MEHQ (hydroquinone monomethyl ether).[3][6][8] |

| Spills | Evacuate the area and remove all ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][10] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |

| Incompatibilities | Strong oxidizing agents, polymerization initiators (e.g., peroxides), strong acids, and strong alkalis.[3][10] |

Conclusion

This compound is a versatile monomer whose true value for researchers, particularly in drug development and biomaterials science, is realized through its polymer, PMEA. The exceptional biocompatibility and antithrombogenic properties of PMEA have established it as a critical material for improving the safety and efficacy of medical devices that contact blood. While the monomer itself requires careful handling due to its toxicity, its controlled polymerization yields a polymer with a highly desirable safety profile for biomedical applications. Future research will likely continue to explore the unique polymer-water interactions of PMEA and expand its use in advanced drug delivery systems, tissue engineering, and next-generation medical implants.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H10O3 | CID 18392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3121-61-7 [chemicalbook.com]

- 4. Synthesis and application research of 2-Methoxyethyl acrylate_Chemicalbook [chemicalbook.com]

- 5. This compound | 32171-39-4 | Benchchem [benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. polysciences.com [polysciences.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 2-MTA, this compound|Alicyclic/aromatic/ether | Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. shimadzu.com.cn [shimadzu.com.cn]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 2-Methoxyethyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl acrylate (2-MEA) is a versatile monomer increasingly utilized in the synthesis of specialized polymers for a range of applications, including coatings, adhesives, and materials for biomedical and pharmaceutical use. Its unique chemical structure imparts desirable characteristics such as flexibility, hydrophilicity, and biocompatibility to the resulting polymers. A thorough understanding of the fundamental physical properties of the 2-MEA monomer is paramount for its effective and safe handling, processing, and polymerization in research, development, and manufacturing settings. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a summary of quantitative data.

Core Physical Properties

The physical characteristics of this compound are critical for its application in various polymerization processes and for ensuring appropriate safety measures are in place. The following table summarizes the key physical properties of this monomer.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][2][3][4] |

| Appearance | Clear, colorless liquid | [1][2][5] |

| Odor | Sharp, musty odor | [1][5] |

| Boiling Point | 156 °C (312.8 °F) at 760 mmHg 56 °C at 12-16 hPa | [1][2][3][4][5] |

| Melting Point | -44.99 °C to -44.3 °C (-48.3 °F) | [1][2][4] |

| Density | 1.012 - 1.0131 g/cm³ at 20-25 °C | [1][2][3][4][5] |

| Vapor Density | 4.49 (Air = 1) | [1][4] |

| Vapor Pressure | 22.7 hPa at 61 °C 2.81 hPa at 25 °C | [2][3] |

| Solubility in Water | ≥ 100 mg/mL at 18 °C (64 °F) 144 g/L at 20 °C | [1][2][3][4] |

| Refractive Index (n20/D) | 1.427 | [3][5][6] |

| Flash Point | 60 °C (140 °F) - closed cup 82.2 °C (180 °F) | [1][2][3][4] |

| Autoignition Temperature | 246 °C | [2] |

| Viscosity | No specific value found, but described as a low-viscosity monomer. | [6] |

| Glass Transition Temperature (Tg) | -50°C | [6] |

| Log P (Octanol/Water Partition Coefficient) | 0.9 | [2][3] |

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is essential. The following sections detail the standard methodologies for determining the key physical properties of liquid monomers like this compound.

Boiling Point Determination (ASTM D1078)

The boiling point of this compound can be determined using the Standard Test Method for Distillation Range of Volatile Organic Liquids (ASTM D1078).[7][8][9][10][11]

Principle: This method involves the distillation of a small sample of the liquid under controlled conditions to determine its boiling range.[7][9]

Apparatus:

-

Distillation flask

-

Condenser

-

Heating mantle or oil bath

-

Calibrated thermometer or temperature probe

-

Receiving graduate

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask along with a few boiling chips.

-

The apparatus is assembled, ensuring all connections are secure. Cooling water is circulated through the condenser.

-

The sample is heated at a controlled rate to ensure a steady distillation rate of 4-5 mL per minute.

-

The temperature at which the first drop of distillate falls from the condenser into the receiving graduate is recorded as the initial boiling point.

-

The temperature is continuously monitored and recorded as the distillation proceeds. The final boiling point is the temperature at which the last of the liquid evaporates from the flask.

-

For a pure substance, the boiling range should be narrow.

Density Determination (ASTM D4052)

The density of this compound can be accurately measured using a digital density meter according to the Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052).[12][13][14][15][16][17][18][19]

Principle: This method relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.[13][15][17]

Apparatus:

-

Digital density meter with a thermostatically controlled measuring cell

-

Syringes for sample injection

Procedure:

-

The digital density meter is calibrated using dry air and a standard liquid of known density (e.g., pure water).

-

The measuring cell is rinsed with a suitable solvent and dried completely.

-

The this compound sample is drawn into a syringe, ensuring no air bubbles are present.

-

The sample is injected into the measuring cell until it is completely filled.

-

The instrument is allowed to stabilize at the desired temperature (e.g., 20°C or 25°C).

-

The density reading is recorded directly from the instrument's display.

Refractive Index Determination (ASTM D1218)

The refractive index of this compound, a measure of how light propagates through it, can be determined using the Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (ASTM D1218).[2][4][20][21][22][23][24]

Principle: This method involves measuring the critical angle of refraction of a light beam as it passes from a prism of known refractive index into the liquid sample.[20]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath to control the prism temperature

-

Light source (typically a sodium lamp for the D-line)

Procedure:

-

The refractometer prisms are cleaned and dried.

-

The temperature of the prisms is set and maintained at the desired value (e.g., 20°C) using the circulating water bath.

-

A few drops of the this compound sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale or digital display.

Flash Point Determination (ASTM D93)

The flash point, a critical safety parameter, can be determined using the Pensky-Martens Closed Cup Tester according to the Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93).[5][6][25][26][27][28][29][30]

Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.[26]

Apparatus:

-

Pensky-Martens closed cup tester (manual or automated)

-

Calibrated thermometer or temperature probe

-

Ignition source (gas flame or electric igniter)

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated and stirred at the prescribed rate.[25]

-

At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Water Solubility Determination (OECD Test Guideline 105)

The water solubility of this compound can be determined following the OECD Test Guideline 105, which describes both the Column Elution Method and the Flask Method.[31][32][33][34][35] Given its relatively high solubility, the Flask Method is more appropriate.

Principle (Flask Method): An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the filtered aqueous phase is then determined by a suitable analytical method.[33]

Apparatus:

-

Constant temperature shaker bath or magnetic stirrer in a temperature-controlled environment

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

-

An amount of this compound in excess of its expected solubility is added to a flask containing a known volume of pure water.

-

The flask is sealed and agitated in the constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, the mixture is allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved monomer is included. This is typically achieved by centrifugation or filtration.

-

The concentration of this compound in the aqueous sample is determined using a pre-calibrated analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound monomer.

Caption: Logical workflow for the characterization of 2-MEA physical properties.

Conclusion

This technical guide provides a comprehensive summary of the key physical properties of this compound monomer, essential for its safe and effective use in research and development. The provided data, compiled from reliable sources, offers a solid foundation for material specifications and process design. Furthermore, the detailed descriptions of standard experimental protocols serve as a valuable resource for scientists and researchers needing to perform or verify these fundamental measurements. Adherence to these standardized methods ensures the generation of high-quality, comparable data, which is critical for advancing the application of 2-MEA in innovative polymer and materials science.

References

- 1. ppapco.ir [ppapco.ir]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 11. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 14. ASTM D4052 - eralytics [eralytics.com]

- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 16. data.ntsb.gov [data.ntsb.gov]

- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 18. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. atslab.com [atslab.com]

- 21. store.astm.org [store.astm.org]

- 22. store.astm.org [store.astm.org]

- 23. scribd.com [scribd.com]

- 24. petrolube.com [petrolube.com]

- 25. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 26. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 27. precisionlubrication.com [precisionlubrication.com]

- 28. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

- 29. flashpointtesters.com [flashpointtesters.com]

- 30. petrolube.com [petrolube.com]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. OECD 105 - Phytosafe [phytosafe.com]

- 34. filab.fr [filab.fr]

- 35. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxyethyl Acrylate

This guide provides a comprehensive overview of the synthesis and purification of 2-Methoxyethyl acrylate (2-MEA), a versatile monomer widely utilized in the production of polymers for coatings, adhesives, and biomedical applications. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process workflows.

Introduction

This compound (CH₂=CHCOOCH₂CH₂OCH₃) is a key functional monomer valued for the properties it imparts to polymers, including enhanced flexibility, adhesion, and hydrophilicity. Its synthesis and purification are critical steps in ensuring the quality and performance of the final polymeric materials. This document outlines the prevalent industrial method of synthesis—transesterification—and the subsequent purification by vacuum distillation. Alternative, greener synthesis routes are also discussed.

Synthesis of this compound

The most common industrial synthesis of 2-MEA is achieved through the transesterification of a methyl acrylate with 2-methoxyethanol. This equilibrium-driven reaction is typically catalyzed by organometallic compounds and requires the continuous removal of the methanol byproduct to drive the reaction to completion.

Transesterification Reaction

The overall reaction is as follows:

CH₂=CHCOOCH₃ + HOCH₂CH₂OCH₃ ⇌ CH₂=CHCOOCH₂CH₂OCH₃ + CH₃OH

Key Parameters for Transesterification:

A summary of the key quantitative parameters for the transesterification synthesis of 2-MEA is presented in Table 1.

| Parameter | Value/Range | Reference |

| Reactants | Methyl Acrylate, 2-Methoxyethanol | [1](--INVALID-LINK--) |

| Reactant Molar Ratio (Methyl Acrylate : 2-Methoxyethanol) | 1.0:1 to 5.0:1 | [2](--INVALID-LINK--) |

| Reactant Weight Proportion (Methyl Acrylate : 2-Methoxyethanol) | 1.2:1 to 2.5:1 | [1](--INVALID-LINK--) |

| Catalyst | Zinc Acetylacetonate, Organotin compounds, Tetraalkyl titanates | [1][2](--INVALID-LINK--) |

| Catalyst Concentration | 0.01% - 1.0% of total raw material mass | [2](--INVALID-LINK--) |

| Polymerization Inhibitor | Phenothiazine, Hydroquinone monomethyl ether (MEHQ) | [3](--INVALID-LINK--) |

| Inhibitor Concentration | 0.02% - 2.0% of total raw material mass | [2](--INVALID-LINK--) |

| Reaction Temperature | 70°C - 130°C | [4](--INVALID-LINK--) |

| Reaction Pressure | 500 mmHg (0.67 bar) to atmospheric pressure | [4][5](--INVALID-LINK--) |

Experimental Protocol: Transesterification Synthesis

This protocol describes a laboratory-scale batch synthesis of 2-MEA using a reactive distillation setup.

Materials:

-

Methyl acrylate

-

2-Methoxyethanol

-

Zinc acetylacetonate (catalyst)

-

Phenothiazine (polymerization inhibitor)

Equipment:

-

A four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a distillation column.

-

Heating mantle

-

Condenser and receiving flask for distillate

-

Vacuum source

Procedure:

-

Reactor Setup: Assemble the reaction apparatus in a fume hood. The round-bottom flask serves as the reactor.

-

Charging Reactants: Charge the reactor with 2-methoxyethanol and the polymerization inhibitor.

-

Initiating Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100°C).

-

Catalyst and Co-reactant Feed: In a separate vessel, mix the methyl acrylate and the zinc acetylacetonate catalyst. Slowly add this mixture to the reactor through the dropping funnel over a period of 1-2 hours.

-

Reactive Distillation: As the reaction proceeds, methanol is formed. An azeotrope of methanol and methyl acrylate will distill off. The distillation head temperature should be maintained to selectively remove this azeotrope, thereby driving the reaction towards the formation of 2-MEA.

-

Monitoring Reaction Progress: The reaction progress can be monitored by analyzing the composition of the distillate (e.g., by gas chromatography) to determine the rate of methanol formation.

-

Reaction Completion: The reaction is considered complete when the formation of methanol ceases.

-

Cooling: Once the reaction is complete, cool the reactor contents to room temperature. The crude product in the reactor is now ready for purification.

Synthesis Workflow

Caption: Workflow for the transesterification synthesis of 2-MEA.

Alternative Synthesis Routes

While transesterification is the dominant method, research into greener alternatives is ongoing. Direct esterification of acrylic acid with 2-methoxyethanol is a possible route, but it can be complicated by side reactions and the need to remove water. Newer catalytic systems are also being explored:

-

Heteropolyacid Catalysis: Catalysts like phosphotungstic acid (H₃PW₁₂O₄₀) and silicotungstic acid have been shown to be effective for esterification and transesterification reactions, often under solvent-free conditions.[2](--INVALID-LINK--) These catalysts are advantageous due to their high acidity, thermal stability, and reusability. A reported yield for the direct esterification using a silicotungstic acid catalyst is 93.2%.[2](--INVALID-LINK--)

Purification of this compound

The crude product from the synthesis reaction contains unreacted starting materials, the catalyst, polymerization inhibitor, and potentially some high-boiling byproducts. Purification is essential to achieve the high purity required for polymerization applications. The primary method for purifying 2-MEA is fractional vacuum distillation.

Vacuum Distillation

Distillation under reduced pressure is necessary to lower the boiling point of 2-MEA, thereby preventing thermal polymerization during purification. The purification is typically carried out in two stages.

Purification Parameters for Vacuum Distillation:

| Stage | Component(s) Removed | Vacuum Pressure | Top Temperature | Reference |

| Stage 1: Light Ends Removal | Unreacted Methyl Acrylate, Methanol | 10 - 15 kPa (75 - 112.5 Torr) | 40°C - 50°C | [2](--INVALID-LINK--) |

| Stage 2: Product Distillation | Pure this compound | 0.01 - 2 kPa (0.075 - 15 Torr) | 66°C - 100°C | [2](--INVALID-LINK--) |

| General Recommendation | Bottoms Temperature for Acrylates | - | < 90°C - 100°C | [6](--INVALID-LINK--) |

Experimental Protocol: Vacuum Distillation

This protocol outlines the purification of crude 2-MEA from the transesterification reaction.

Materials:

-

Crude 2-MEA

-

Fresh polymerization inhibitor (e.g., MEHQ)

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks (for different fractions)

-

Vacuum pump and pressure gauge

-

Heating mantle with stirrer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

-

Charging the Flask: Charge the distillation flask with the crude 2-MEA and add a fresh amount of polymerization inhibitor.

-

Stage 1: Light Ends Removal:

-

Apply vacuum and reduce the pressure to the range of 10-15 kPa.

-

Gently heat the distillation flask.

-

Collect the first fraction, which will primarily consist of unreacted methyl acrylate and any residual methanol, at a top temperature of 40-50°C.

-

-

Stage 2: Product Distillation:

-

Once the light ends have been removed, increase the vacuum to the 0.01-2 kPa range.

-

Increase the heating mantle temperature to distill the 2-MEA.

-

Collect the main fraction of pure this compound at a top temperature of 66-100°C, depending on the exact pressure.

-

-

Shutdown: After the main fraction has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

-

Residue: The distillation flask will contain the high-boiling residue, including the catalyst and inhibitor.

Purification Workflow

Caption: Workflow for the purification of 2-MEA by vacuum distillation.

Quality Control

The purity of the final 2-MEA product is critical for its intended applications. Gas chromatography (GC) is a standard analytical technique used to determine the purity and identify any impurities present.

Safety Considerations

This compound is a combustible liquid and a skin and eye irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Due to the tendency of acrylates to polymerize, it is crucial to ensure that a sufficient amount of polymerization inhibitor is present at all stages of synthesis and purification, especially when heating.

References

- 1. CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate - Google Patents [patents.google.com]

- 2. CN105330537A - Preparation method of methoxyethyl acrylate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents [patents.google.com]

- 5. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 6. EP3064485A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Methoxyethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for 2-Methoxyethyl acrylate (2-MEA). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and clear visual workflows for safe handling and emergency response.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic sharp, musty odor.[1][2] It is essential to understand its physical and chemical properties to handle it safely. The following table summarizes key quantitative data from various safety data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1][3] |

| CAS Number | 3121-61-7 | [4] |

| Boiling Point | 156°C (312.8°F) at 760 mmHg | [1][2] |

| 56°C at 16 hPa (12 mmHg) | [3] | |

| Melting Point | -44.99°C (-49°F) | [3] |

| -48.3°F | [2] | |

| Flash Point | 60°C (140°F) - closed cup | [3] |

| 82.2°C (180°F) | [1][2] | |

| Density | 1.012 g/cm³ at 25°C | [3] |

| 1.0131 g/cm³ at 20°C (68°F) | [1][2] | |

| Vapor Pressure | 22.7 hPa at 61°C | [3] |

| Vapor Density | 4.49 (Air = 1) | [1][2] |

| Water Solubility | 144 g/L at 20°C | [3] |

| ≥ 100 mg/mL at 18°C (64°F) | [1][2] | |

| Autoignition Temperature | 246°C (475°F) | [3] |

| Lower Explosive Limit (LEL) | Data not available | [2][5][6] |

| Upper Explosive Limit (UEL) | Data not available | [2][5][6] |

| log Pow (Octanol/Water) | 0.9 | [3] |

Toxicological Data and Hazard Information

This compound is classified as a hazardous chemical, posing several risks upon exposure.[1][4] It is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and damaging fertility or the unborn child.[1][4][7]

Acute Toxicity

The following table summarizes the acute toxicity data for this compound. These values are critical for understanding the immediate risks associated with accidental exposure.

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat (male & female) | Oral | 404 mg/kg | [3] |

| LD₅₀ | Rabbit (male) | Dermal | 252.5 mg/kg | [3] |

| LC₅₀ | Rat (male) | Inhalation (4h) | 2.7 mg/L | [3] |

Mechanism of Toxicity

The systemic toxicity of this compound is believed to be primarily driven by its metabolites.[8] Through hydrolysis, 2-MEA is metabolized to 2-methoxyethanol, a compound known for its reproductive and developmental toxicity.[8] This metabolic activation is a key consideration in the risk assessment of 2-MEA.

Experimental Protocols for Safety Assessment

The toxicological data presented in the Safety Data Sheet are derived from standardized tests. The following sections detail the methodologies for the key experiments cited.

Acute Oral Toxicity - OECD Test Guideline 401

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[8]

-

Principle: The substance is administered orally in graduated doses to several groups of experimental animals, one dose per group. Subsequent observations of effects and mortality are made.

-

Animal Species: Typically, the rat is the preferred species. Both male and female animals are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

-

Data Analysis: The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is calculated from the dose-response data.

Acute Dermal Toxicity - OECD Test Guideline 402

This test assesses the potential short-term hazards of a substance when exposed through the skin.[3][9][10]

-

Principle: The test substance is applied to the skin in a single dose to several groups of animals, one dose per group, for a 24-hour period.[9]

-

Animal Species: The rat, rabbit, or guinea pig is typically used.[11]

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing.[9]

-

After a 24-hour exposure period, the residual test substance is removed.

-

Animals are observed for mortality and signs of toxicity for 14 days.[9]

-

-

Data Analysis: The dermal LD₅₀ is determined.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This method provides information on health hazards likely to arise from dermal application of a substance.[12][13][14][15][16]

-

Principle: The substance is applied in a single dose to the skin of an animal, with untreated skin serving as a control. The degree of irritation or corrosion is scored at specified intervals.[13][14][15]

-

Animal Species: The albino rabbit is the preferred laboratory animal.[14][15]

-

Procedure:

-

A small area of skin (approximately 6 cm²) is clipped free of fur.[14][15]

-

0.5 mL of the liquid substance is applied to a gauze patch, which is then applied to the prepared skin area and held in place for 4 hours.[14]

-

After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.[13]

-

-

Data Analysis: Skin reactions are graded according to a numerical scoring system. The reversibility of the effects is also assessed.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test is used to assess the potential for a substance to cause acute eye irritation or corrosion.[17][18][19][20][21]

-

Principle: The test substance is applied in a single dose into one eye of an experimental animal; the untreated eye serves as a control.[17][18][19]

-

Animal Species: The albino rabbit is the recommended species.[20]

-

Procedure:

-

A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[20]

-

The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

-

Data Analysis: Ocular responses are scored, and the description of the irritation is recorded. The reversibility of the effects is evaluated over a period of up to 21 days.[17][19]

Flash Point Determination - Closed-Cup Method

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. The closed-cup method is commonly used.[3][22][23][24]

-

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[22][24]

-

Apparatus: A Pensky-Martens closed-cup tester or similar apparatus is used.[23][24]

-

Procedure:

-

The test cup is filled with the sample to a specified level.

-

The cup is heated at a slow, constant rate.

-

The sample is stirred to ensure temperature uniformity.

-

At regular temperature intervals, the ignition source is applied.

-

The test is concluded when a flash is observed.

-

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols and the use of appropriate personal protective equipment.

Engineering Controls

Work with 2-MEA should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][25] Eyewash stations and safety showers must be readily accessible.[25]

Personal Protective Equipment (PPE) Selection

The selection of PPE depends on the task being performed. The following workflow provides guidance on selecting the appropriate level of protection.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken after exposure to this compound. Immediate medical attention is required in all cases of significant exposure. [4]

Spill Response

In the event of a spill, the following procedure should be followed. This workflow is designed for small, manageable laboratory spills. For large spills, evacuate the area and contact emergency services.

Storage and Disposal

-

Storage: Store this compound in a cool, dry, and well-ventilated place away from sources of heat, sparks, and open flames.[3][7] The container should be kept tightly closed.[3][7] It is sensitive to light and heat, and may be stabilized with an inhibitor.[2][3] To maintain product quality, storage under an inert atmosphere is recommended.[7]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[7]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound and mitigate the risks associated with its use. Always consult the most recent version of the Safety Data Sheet from your supplier before use.

References

- 1. This compound | C6H10O3 | CID 18392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. nucro-technics.com [nucro-technics.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 23. scribd.com [scribd.com]

- 24. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 25. spectrumchemical.com [spectrumchemical.com]

solubility of 2-Methoxyethyl acrylate in different solvents

An In-depth Technical Guide to the Solubility of 2-Methoxyethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound (MEA) in various solvents. The information is intended to support research, development, and formulation activities where MEA is a key component.

Introduction to this compound

This compound (MEA) is an acrylic acid ester with the chemical formula C₆H₁₀O₃. It is a clear, colorless liquid with a characteristic sharp, musty odor[1][2]. As a monomer, MEA is utilized in the synthesis of polymers for a wide range of applications, including coatings, adhesives, and plastics. Its structure, featuring both an acrylate group and a methoxyethyl group, imparts unique properties to the resulting polymers, such as flexibility and adhesion.

Solubility of this compound

The solubility of a compound is a critical physical property that influences its behavior in various chemical processes, including reaction kinetics, formulation, and purification. This section details the solubility of MEA in aqueous and organic solvents.

Data Presentation

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 17.8 (64 °F) | ≥ 100 mg/mL | [1][3][4] |

| Water | 20 | 144 g/L | [2][5][6] |

| Water | 20 | 116 g/L | [7] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | General Solubility | Reference(s) |

| Alcohols (e.g., Methanol, Ethanol) | Generally soluble | [8] |

| Ketones (e.g., Acetone) | Generally soluble | [3] |

| Ethers (e.g., Tetrahydrofuran) | Generally soluble | |

| Esters (e.g., Ethyl Acetate) | Generally soluble | |

| Aromatic Hydrocarbons (e.g., Toluene) | Generally soluble | |

| Aliphatic Hydrocarbons (e.g., Hexane) | Expected to have lower solubility | |

| Chlorinated Solvents (e.g., Dichloromethane) | Generally soluble | |

| Amides (e.g., Dimethylformamide) | Generally soluble | [3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following sections provide detailed methodologies for determining the solubility of a liquid substance like this compound, based on internationally recognized guidelines.

Determination of Solubility in Water (Based on OECD Guideline 105, Flask Method)

The Flask Method is suitable for determining the solubility of substances in water, particularly for those with a solubility above 10⁻² g/L[9][10].

Principle: A saturated solution of the test substance in water is prepared by agitation of an excess of the substance with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath with temperature control to ± 0.5 °C.

-

Flasks of suitable size with screw caps.

-

Magnetic stirrers or a mechanical shaker.

-

Centrifuge with temperature control (optional).

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography, High-Performance Liquid Chromatography).

Procedure:

-

Preliminary Test: To estimate the approximate solubility and the time to reach equilibrium, add an excess amount of this compound to a flask containing a known volume of water. Agitate the flask at the test temperature (e.g., 20 °C) and visually inspect for the dissolution of the substance. Periodically measure the concentration of MEA in the aqueous phase until a plateau is reached.

-

Main Test: a. Add an excess amount of this compound to duplicate flasks containing a known volume of water. The amount of excess substance should be sufficient to ensure that a saturated solution is formed and that undissolved substance remains visible. b. Seal the flasks and place them in the constant temperature bath. c. Agitate the flasks for a period determined in the preliminary test (typically 24 to 48 hours) to ensure equilibrium is reached. d. After agitation, stop the stirring and allow the flasks to stand in the temperature bath for at least 24 hours to allow for phase separation. e. Carefully withdraw an aliquot from the clear aqueous phase, ensuring that no undissolved droplets of MEA are included. Centrifugation at the test temperature can aid in phase separation. f. Analyze the concentration of this compound in the aliquot using a validated analytical method (e.g., GC-FID or HPLC-UV). g. The average of the concentrations from the duplicate flasks is reported as the water solubility at the test temperature.

Determination of Solubility in Organic Solvents (General Method)

While specific standard guidelines for the solubility of liquids in organic solvents are less common than for aqueous solubility, a general experimental approach can be followed.

Principle: A known amount of the solute is mixed with increasing amounts of the solvent at a constant temperature until complete miscibility is observed or a saturation point is reached.

Apparatus:

-

Vials or test tubes with secure caps.

-

Calibrated pipettes or burettes.

-

Vortex mixer or magnetic stirrer.

-

Constant temperature bath.

Procedure:

-

Qualitative Assessment: Place a small, known amount (e.g., 0.1 g) of this compound into a vial.

-

Add the selected organic solvent (e.g., methanol, acetone, toluene) in small, incremental volumes (e.g., 0.1 mL at a time).

-

After each addition, securely cap the vial and agitate vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a constant temperature.

-

Visually inspect the mixture for complete dissolution (a single clear phase).

-

Continue adding the solvent incrementally until the this compound is completely dissolved.

-

Quantitative Determination (if not fully miscible): a. Prepare a series of vials with a known mass of this compound. b. Add varying, known volumes of the organic solvent to each vial. c. Seal the vials and agitate them in a constant temperature bath until equilibrium is reached (e.g., 24 hours). d. After equilibration, allow the phases to separate. If a distinct solute phase remains, it indicates that the solubility limit has been exceeded. e. Carefully sample the solvent phase and determine the concentration of this compound using a suitable analytical technique (e.g., Gas Chromatography with an internal standard). f. The highest measured concentration represents the solubility of this compound in that solvent at the given temperature. For fully miscible liquids, the solubility is infinite.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in a given solvent.

This diagram outlines the key stages of a typical solubility experiment, from the initial preparation of materials to the final calculation of the solubility value. Each step is crucial for obtaining accurate and reproducible results.

References

- 1. This compound | C6H10O3 | CID 18392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sfdchem.com [sfdchem.com]

- 3. Buy this compound | 32171-39-4 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 3121-61-7 [m.chemicalbook.com]

- 6. This compound | 3121-61-7 [chemicalbook.com]

- 7. This compound | 3121-61-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. shimadzu.com.cn [shimadzu.com.cn]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Phytosafe [phytosafe.com]

spectroscopic data (NMR, IR, MS) of 2-Methoxyethyl acrylate

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyethyl acrylate

This guide provides a comprehensive overview of the key spectroscopic data for this compound (MEA), a monomer frequently used in the synthesis of polymers for various applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed structural and analytical information on this compound.

Chemical Structure

IUPAC Name: 2-methoxyethyl prop-2-enoate[1] CAS Number: 3121-61-7[1] Molecular Formula: C₆H₁₀O₃[2] Molecular Weight: 130.14 g/mol [1]

Caption: A 2D representation of the this compound molecule.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| =CH₂ (a) | 6.42 | dd | 1H |

| =CH₂ (b) | 6.15 | dd | 1H |

| =CH (c) | 5.85 | dd | 1H |

| -O-CH₂- (d) | 4.25 | t | 2H |

| -CH₂-O- (e) | 3.65 | t | 2H |

| -O-CH₃ (f) | 3.40 | s | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (carbonyl) | 166.0 |

| =CH₂ | 131.0 |

| =CH | 128.5 |

| -O-CH₂- | 69.0 |

| -CH₂-O- | 64.0 |

| -O-CH₃ | 59.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-2850 | C-H Stretch | Alkane |

| 1725 | C=O Stretch | Ester |

| 1635 | C=C Stretch | Alkene |

| 1410 | =C-H Bend | Alkene |

| 1180 | C-O Stretch | Ester |

| 1120 | C-O-C Stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.